5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine
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Overview
Description
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar fused ring system but contains a sulfur atom instead of an oxygen atom.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another similar compound with a thiazole ring fused to the pyridine core.
Uniqueness
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19NO |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-16(8-4-1)14-21-12-11-19-18(15-21)13-20(22-19)17-9-5-2-6-10-17/h1-10,13H,11-12,14-15H2 |
InChI Key |
KYTHWIXFQVMEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1OC(=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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